molecular formula C22H28BrNO4 B13450908 N,O-Dimethyl-Naltrexone Bromide

N,O-Dimethyl-Naltrexone Bromide

Cat. No.: B13450908
M. Wt: 450.4 g/mol
InChI Key: SFGBJHDFCQLFRU-ZTKPOCDQSA-M
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Description

N,O-Dimethyl-Naltrexone Bromide is a derivative of Naltrexone, a compound primarily used to treat alcohol dependence and prevent relapse of opioid dependence. This compound is known for its role as a peripherally acting μ-opioid receptor antagonist, which means it can counteract some of the side effects of opioid drugs, such as constipation, without significantly affecting pain relief or causing withdrawal symptoms .

Preparation Methods

The synthesis of N,O-Dimethyl-Naltrexone Bromide typically starts with Naltrexone Hydrochloride as the initial material. The process involves several steps, including hydroxyl protection, bromomethylation, and subsequent deprotection . The industrial production methods are designed to be simple, efficient, and capable of producing high-purity products .

Chemical Reactions Analysis

N,O-Dimethyl-Naltrexone Bromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminium hydride for reduction and cyanogen bromide for substitution . The major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in pharmaceutical applications .

Scientific Research Applications

N,O-Dimethyl-Naltrexone Bromide has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, it is employed in studies related to opioid receptors and their antagonists . The compound is also used in the development of treatments for opioid-induced constipation and other related conditions .

Mechanism of Action

The mechanism of action of N,O-Dimethyl-Naltrexone Bromide involves its role as a competitive antagonist at μ-opioid receptors . By binding to these receptors, it blocks the effects of endogenous opioids, thereby reducing symptoms such as constipation without affecting the central nervous system . This selective action is due to the compound’s inability to cross the blood-brain barrier .

Comparison with Similar Compounds

N,O-Dimethyl-Naltrexone Bromide is similar to other opioid antagonists such as Naloxone and Methylnaltrexone . it is unique in its specific action on peripheral opioid receptors, making it particularly useful for treating conditions like opioid-induced constipation without affecting pain relief . Other similar compounds include Nalorphine and Nalbuphine, which also act as opioid antagonists but have different pharmacological profiles .

Properties

Molecular Formula

C22H28BrNO4

Molecular Weight

450.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-methoxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide

InChI

InChI=1S/C22H28NO4.BrH/c1-23(12-13-3-4-13)10-9-21-18-14-5-6-16(26-2)19(18)27-20(21)15(24)7-8-22(21,25)17(23)11-14;/h5-6,13,17,20,25H,3-4,7-12H2,1-2H3;1H/q+1;/p-1/t17-,20+,21+,22-,23?;/m1./s1

InChI Key

SFGBJHDFCQLFRU-ZTKPOCDQSA-M

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-]

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC)O4)O)CC6CC6.[Br-]

Origin of Product

United States

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